(S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE
Overview
Description
(S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE is a heterocyclic compound that features both pyrrolo and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the condensation of 1,2-diketones with ammonium acetate and aldehydes, often catalyzed by different agents to optimize yield and efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclo-condensation reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide for oxidation, and various acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
(S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trisubstituted-(1H)-imidazoles: These compounds share a similar imidazole core but differ in their substitution patterns.
1H- and 2H-indazoles: These compounds have similar heterocyclic structures but differ in their nitrogen positioning and overall ring structure.
Uniqueness
(S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE is unique due to its specific combination of pyrrolo and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability .
Properties
IUPAC Name |
(7aS)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHGAFMJSNFVRM-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NC(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961268 | |
Record name | 1-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40856-87-9 | |
Record name | 1H-Pyrrolo(1,2-c)imidazole-1,3(2H)-dione, tetrahydro-, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040856879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7aS)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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